molecular formula C6H9Br2N3O2 B3010516 3-(aminomethyl)-4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid hydrobromide CAS No. 2137604-66-9

3-(aminomethyl)-4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid hydrobromide

Cat. No. B3010516
CAS RN: 2137604-66-9
M. Wt: 314.965
InChI Key: DLYFVIMHGFIVON-UHFFFAOYSA-N
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Description

The compound "3-(aminomethyl)-4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid hydrobromide" is a derivative of the pyrazole class of compounds, which are heterocyclic aromatic organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are of significant interest due to their diverse biological activities and potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods. For instance, the synthesis of 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carboxamides involves a selective Sandmeyer reaction, which is a versatile method for introducing aryl groups into the pyrazole ring . Similarly, the synthesis of ethyl 5-amino-1-[(5'-methyl-1'-t-butyl-4'-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate demonstrates the use of ethyl 2-cyano-3,3-dimethylthioacrylate in the treatment of pyrazole intermediates . These methods highlight the diverse synthetic routes available for the preparation of pyrazole derivatives.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using spectroscopic methods such as HPLC, X-ray, FT-IR, (1)H-NMR, (13)C-NMR, and MS . The crystal structure of certain pyrazole compounds has been determined by X-ray diffraction, providing detailed insights into their molecular geometry . These techniques are crucial for verifying the identity and purity of synthesized compounds.

Chemical Reactions Analysis

Pyrazole derivatives undergo various chemical reactions, including cyclocondensation, substitution, and acetylation. For example, brominated trihalomethylenones are used as precursors for the synthesis of various substituted pyrazoles through cyclocondensation reactions with hydrazine monohydrate . Acetylation reactions of ethyl 3-amino-1H-pyrazole-4-carboxylate yield acetylated products, demonstrating the reactivity of nitrogen atoms in the pyrazole ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their functional groups and molecular structure. These properties can be studied using various analytical techniques, as mentioned earlier. For instance, the solubility, melting point, and stability of these compounds can be affected by the presence of substituents such as bromine, methyl, or carboxylic acid groups. The reactivity of pyrazole derivatives towards nucleophiles and electrophiles is also an important aspect of their chemical behavior .

Scientific Research Applications

Synthesis and Characterization

  • 3-(Aminomethyl)-4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid hydrobromide and its derivatives are frequently used in the synthesis of various chemical compounds. For example, a study explored its role as an intermediate in the synthesis of chlorantraniliprole, a novel insecticide (Niu Wen-bo, 2011). Similarly, derivatives of this compound have been used in creating various pyrazole-based chemicals with potential biological activities (M. Martins et al., 2013).

Structural and Chemical Properties

  • Research has been conducted on the structural and spectral properties of pyrazole derivatives, which includes compounds related to 3-(aminomethyl)-4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid hydrobromide. These studies help in understanding the chemical characteristics and potential applications of these compounds (S. Viveka et al., 2016).

Potential in Corrosion Inhibition

  • Some derivatives of this compound have been studied for their effectiveness as corrosion inhibitors. For example, pyrazole derivatives have shown potential in reducing the corrosion rate of steel in certain acidic environments (L. Herrag et al., 2007).

Application in Antifungal and Antibacterial Pharmacophores

  • There is research indicating the use of pyrazole derivatives, related to 3-(aminomethyl)-4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid hydrobromide, in developing antitumor, antifungal, and antibacterial pharmacophores. These studies explore the bioactive sites and molecular structures that contribute to their biological activities (A. Titi et al., 2020).

Dye and Pigment Industry Applications

  • Research has been conducted on using pyrazole derivatives in the dye and pigment industry. These studies focus on the synthesis and properties of dyes derived from pyrazole compounds, which could include derivatives of 3-(aminomethyl)-4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid hydrobromide (T. Tao et al., 2019).

Mechanism of Action

The mechanism of action of amines in chemical reactions often involves them acting as nucleophiles due to their lone pair of electrons on the nitrogen atom .

Safety and Hazards

The safety and hazards of a compound depend on its specific properties. For example, hydrobromic acid is considered hazardous due to its corrosive nature .

Future Directions

The integration of boronic acid with peptides is an area of active research, with the goal of discovering peptide ligands with novel biological activities .

properties

IUPAC Name

5-(aminomethyl)-4-bromo-2-methylpyrazole-3-carboxylic acid;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrN3O2.BrH/c1-10-5(6(11)12)4(7)3(2-8)9-10;/h2,8H2,1H3,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLYFVIMHGFIVON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)CN)Br)C(=O)O.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9Br2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(aminomethyl)-4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid hydrobromide

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